N-((1S,2R)-1-((R)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1S,2R)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazoline ring, an isopropyl group, and an acetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2R)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazoline ring, introduction of the isopropyl group, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-((1S,2R)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1S,2R)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1S,2R)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamides and oxazoline derivatives, such as:
- N-[(1S,2R)-2-phenylcyclopropyl]acetamide
- Tertiary butyl esters
Uniqueness
What sets N-((1S,2R)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
N-[(1S,2R)-2-methyl-1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]butyl]acetamide |
InChI |
InChI=1S/C13H24N2O2/c1-6-9(4)12(14-10(5)16)13-15-11(7-17-13)8(2)3/h8-9,11-12H,6-7H2,1-5H3,(H,14,16)/t9-,11+,12+/m1/s1 |
InChI Key |
VIELCQAGMRHSBL-USWWRNFRSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C1=N[C@@H](CO1)C(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C1=NC(CO1)C(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.